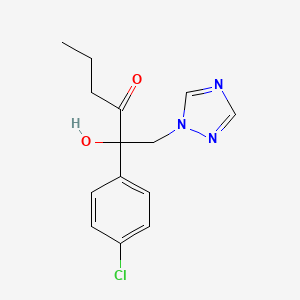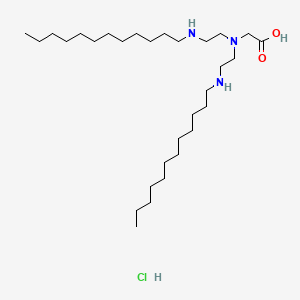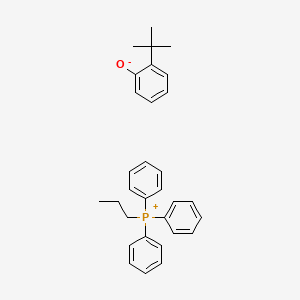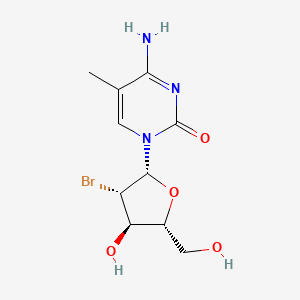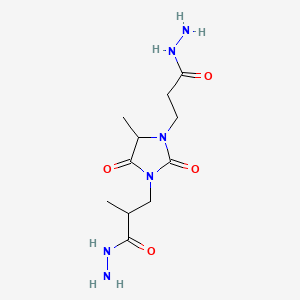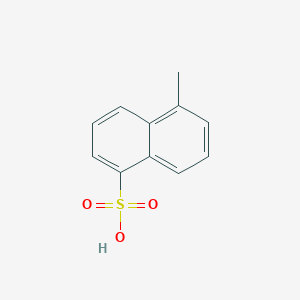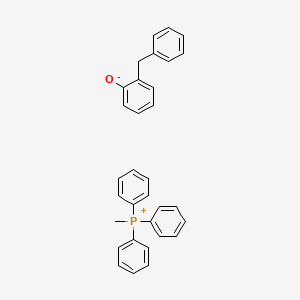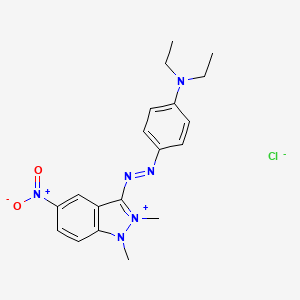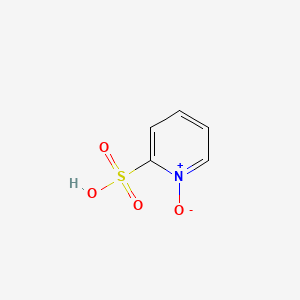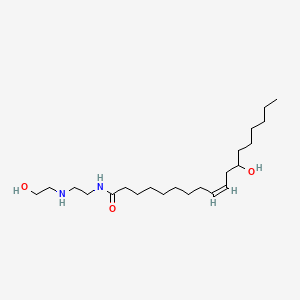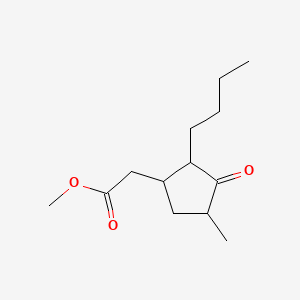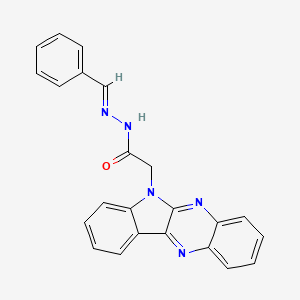
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide is a complex heterocyclic compound known for its diverse biological activities. This compound is part of the indoloquinoxaline family, which is recognized for its potential in medicinal chemistry due to its ability to interact with DNA and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This method is efficient and yields the desired product in a short duration of 3-6 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave irradiation and appropriate catalysts can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium hexacyanoferrate(III).
Reduction: Reduction reactions often involve reagents like hydrobromic acid at elevated temperatures.
Substitution: Alkylation reactions using dimethyl sulfate result in the formation of quaternary salts.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III)
Reduction: Hydrobromic acid at 130-140°C
Substitution: Dimethyl sulfate
Major Products Formed
Oxidation: 5-methyl-6H-indolo(2,3-b)quinoxalin-3-one and its derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Quaternary salts and perchlorates.
Aplicaciones Científicas De Investigación
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s interaction with DNA is influenced by the substituents and side chains attached to its nucleus, which affect the thermal stability of the DNA-compound complex .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline skeleton.
NCA0424, B-220, and 9-OH-B-220: Highly active derivatives of 6H-indolo(2,3-b)quinoxaline with significant DNA binding affinity.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide stands out due to its specific structural features that enhance its DNA intercalating ability and cytotoxic properties. Its unique combination of indoloquinoxaline and hydrazide moieties contributes to its potent biological activities .
Propiedades
Número CAS |
116989-84-5 |
|---|---|
Fórmula molecular |
C23H17N5O |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C23H17N5O/c29-21(27-24-14-16-8-2-1-3-9-16)15-28-20-13-7-4-10-17(20)22-23(28)26-19-12-6-5-11-18(19)25-22/h1-14H,15H2,(H,27,29)/b24-14+ |
Clave InChI |
OBVKWCUOVZGRSP-ZVHZXABRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


